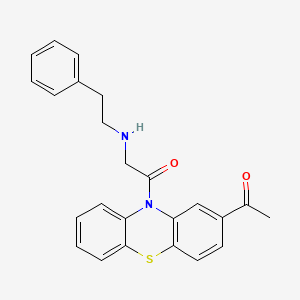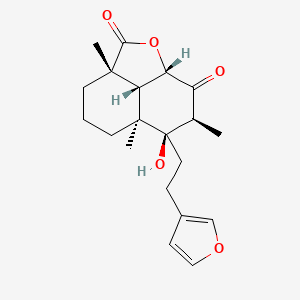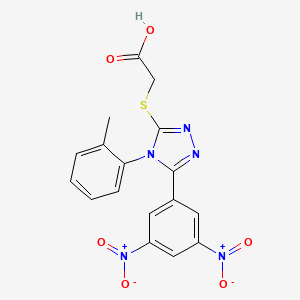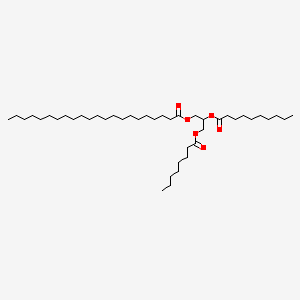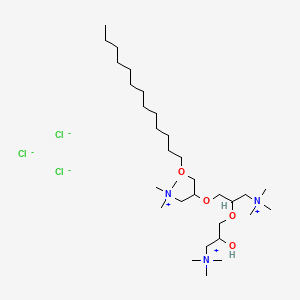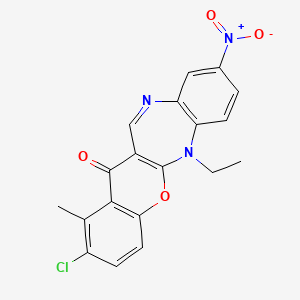
Thiazolo(2,3-f)purine-2,4(1H,3H)-dione, 6-((cyclohexylamino)methyl)-1,3-dimethyl-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiazolo(2,3-f)purine-2,4(1H,3H)-dione, 6-((cyclohexylamino)methyl)-1,3-dimethyl-, monohydrochloride is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolo(2,3-f)purine-2,4(1H,3H)-dione, 6-((cyclohexylamino)methyl)-1,3-dimethyl-, monohydrochloride typically involves multi-step organic reactions. The process begins with the formation of the thiazolo ring, followed by the introduction of the purine core. Subsequent steps involve the addition of the cyclohexylamino and dimethyl groups. The final product is obtained by reacting the intermediate compound with hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity. The process may also include purification steps such as recrystallization and chromatography to obtain the final product.
化学反应分析
Types of Reactions
Thiazolo(2,3-f)purine-2,4(1H,3H)-dione, 6-((cyclohexylamino)methyl)-1,3-dimethyl-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce new functional groups, leading to a variety of compounds with different properties.
科学研究应用
Thiazolo(2,3-f)purine-2,4(1H,3H)-dione, 6-((cyclohexylamino)methyl)-1,3-dimethyl-, monohydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Thiazolo(2,3-f)purine-2,4(1H,3H)-dione, 6-((cyclohexylamino)methyl)-1,3-dimethyl-, monohydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
相似化合物的比较
Similar Compounds
- 1,3-Dimethylthiazolo(2,3-f)purine-2,4-dione
- 6-((Cyclohexylamino)methyl)-1,3-dimethylpurine-2,4-dione
- Thiazolo(2,3-f)purine-2,4-dione derivatives with different substituents
Uniqueness
Thiazolo(2,3-f)purine-2,4(1H,3H)-dione, 6-((cyclohexylamino)methyl)-1,3-dimethyl-, monohydrochloride is unique due to its specific combination of functional groups and the presence of the monohydrochloride salt
属性
CAS 编号 |
170658-38-5 |
|---|---|
分子式 |
C16H22ClN5O2S |
分子量 |
383.9 g/mol |
IUPAC 名称 |
8-[(cyclohexylamino)methyl]-2,4-dimethylpurino[8,7-b][1,3]thiazole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C16H21N5O2S.ClH/c1-19-13-12(14(22)20(2)16(19)23)21-11(9-24-15(21)18-13)8-17-10-6-4-3-5-7-10;/h9-10,17H,3-8H2,1-2H3;1H |
InChI 键 |
DSUVMVYIKQRWBB-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3C(=CSC3=N2)CNC4CCCCC4.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


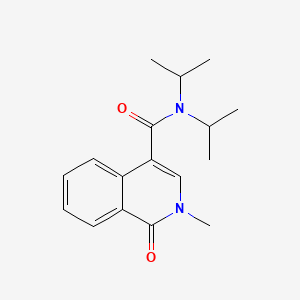
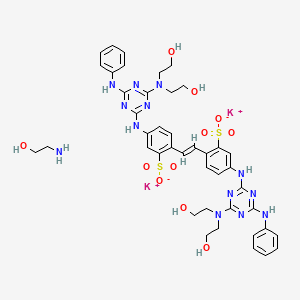
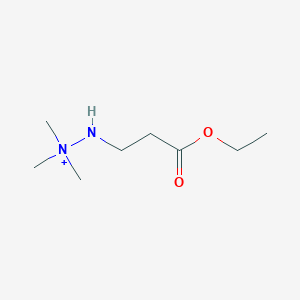

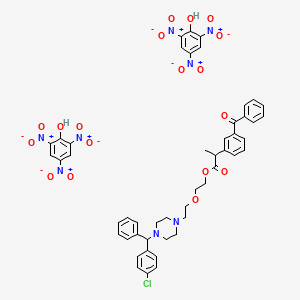
![6-[3-[4-(2-methoxyphenyl)piperidin-1-yl]propyl]-3,4-dihydro-1H-quinolin-2-one;oxalic acid](/img/structure/B12742594.png)
